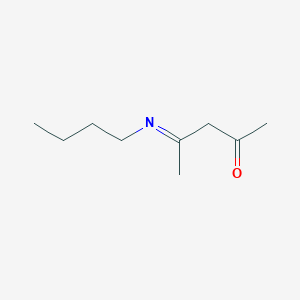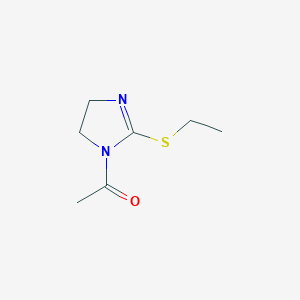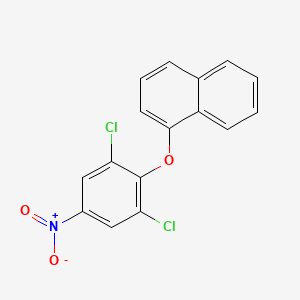![molecular formula C23H16N2O2S B14609488 Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]- CAS No. 58702-56-0](/img/structure/B14609488.png)
Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]- is a complex organic compound belonging to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with aldehydes. For the compound , the synthesis can be achieved through a multi-step process involving the following key steps:
Condensation Reaction: 2-aminothiophenol reacts with an appropriate aldehyde to form the benzothiazole core.
Nitration: The final step involves the nitration of the phenyl ring to introduce the nitro group.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave-assisted synthesis or the use of ionic liquids to enhance reaction efficiency and yield. These methods offer advantages such as reduced reaction times, lower energy consumption, and improved product purity .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenation, nitration, and sulfonation reactions are typically carried out using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.
Scientific Research Applications
Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and optical brighteners
Mechanism of Action
The mechanism of action of benzothiazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and ethenyl groups in the compound enhance its ability to bind to these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity or disrupt cellular signaling pathways, resulting in antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzothiazole
- 2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole
- 2-[2-(4-Chlorophenyl)ethenyl]benzothiazole
Uniqueness
Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]- is unique due to the presence of both nitrophenyl and ethenyl groups, which confer distinct chemical reactivity and biological activity. Compared to other benzothiazole derivatives, this compound exhibits enhanced fluorescence properties and potential for use in biological imaging and therapeutic applications .
Properties
CAS No. |
58702-56-0 |
|---|---|
Molecular Formula |
C23H16N2O2S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C23H16N2O2S/c26-25(27)20-14-11-19(12-15-20)10-7-17-5-8-18(9-6-17)13-16-23-24-21-3-1-2-4-22(21)28-23/h1-16H |
InChI Key |
OIGXBOKIPFDKNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea](/img/structure/B14609417.png)

![3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14609422.png)



![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)




![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
